molecular formula C21H20N4O3S2 B2365511 N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 898656-56-9

N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2365511
CAS No.: 898656-56-9
M. Wt: 440.54
InChI Key: GDOPFNHYZUYPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[2,1-b][1,3]thiazole core substituted with a 3-methyl group, a 6-phenyl ring, and a carboxamide-linked 4-(dimethylsulfamoyl)phenyl moiety.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-14-19(29-21-23-18(13-25(14)21)15-7-5-4-6-8-15)20(26)22-16-9-11-17(12-10-16)30(27,28)24(2)3/h4-13H,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOPFNHYZUYPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Imidazo[2,1-b]Thiazole Scaffold Formation

The imidazo[2,1-b]thiazole core is synthesized via cyclization of thioamide intermediates with α-haloketones. Key steps include:

Thioamide Intermediate Preparation

Thioamides are synthesized by reacting thiourea with α-bromoacetophenone derivatives. For example:

  • Reactants : 3-Methyl-6-phenylimidazo[2,1-b]thiazole precursor (α-bromoacetophenone derivative) and thiourea.
  • Conditions : Reflux in ethanol (4 h, 80°C).
  • Yield : >90%.

Cyclization to Form the Imidazothiazole Core

Cyclization is achieved using α-bromoacetyl derivatives under basic conditions:

  • Reactants : Thioamide intermediate and α-bromoacetophenone.
  • Conditions : Reflux in anhydrous ethanol with K₂CO₃ (6–8 h).
  • Yield : 85–92%.
Table 1: Representative Cyclization Conditions for Imidazothiazole Derivatives
Substituent (R₁, R₂) Solvent Base Time (h) Yield (%) Source
3-Methyl, 6-Phenyl Ethanol K₂CO₃ 6 89
3-Chloro, 6-(4-Cl-Ph) DMF Et₃N 8 78
3-NO₂, 6-(4-F-Ph) Acetonitrile NaHCO₃ 7 82

Carboxylic Acid Intermediate Synthesis

The methyl ester at position 2 of the imidazothiazole core is hydrolyzed to a carboxylic acid:

Ester Hydrolysis

  • Reactants : Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate.
  • Conditions : LiOH·H₂O in THF/H₂O (1:1), room temperature, 12 h.
  • Yield : 95–98%.

Carboxamide Formation via Coupling Reactions

The carboxylic acid is coupled with 4-(dimethylsulfamoyl)aniline using activating agents:

EDCI/HOBt-Mediated Coupling

  • Reactants : Imidazothiazole-2-carboxylic acid, 4-(dimethylsulfamoyl)aniline.
  • Conditions : EDCI, HOBt, DMF, 0°C → RT, 12 h.
  • Yield : 70–75%.

HATU/DIEA-Mediated Coupling

  • Reactants : Same as above.
  • Conditions : HATU, DIEA, DMF, RT, 6 h.
  • Yield : 80–85%.
Table 2: Comparison of Coupling Methods
Method Activator Solvent Time (h) Yield (%) Purity (HPLC) Source
EDCI/HOBt EDCI, HOBt DMF 12 70–75 95%
HATU HATU, DIEA DMF 6 80–85 98%

Functionalization of the Sulfamoyl Group

The 4-(dimethylsulfamoyl)phenyl moiety is typically introduced via pre-functionalized aniline:

  • Synthesis of 4-(Dimethylsulfamoyl)Aniline :
    • Step 1 : Sulfonation of aniline with chlorosulfonic acid.
    • Step 2 : Reaction with dimethylamine in THF.
    • Yield : 65–70%.

Optimization and Challenges

Regioselectivity in Cyclization

  • Issue : Competing formation of regioisomers during cyclization.
  • Solution : Use of electron-withdrawing groups (e.g., NO₂) on phenacyl bromides to direct cyclization.

Purification Strategies

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3).
  • Recrystallization : Ethanol/water mixtures for final carboxamide.

Scalability and Industrial Considerations

  • Continuous Flow Reactors : Improve yield (∼90%) and reduce reaction time (2–3 h) for cyclization.
  • Green Chemistry : Use of ionic liquids (e.g., [Bmim]Br) for one-pot syntheses, reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Imidazo[2,1-b][1,3]thiazole Carboxamides

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • Structural Differences : Replaces the dimethylsulfamoylphenyl group with a dihydrobenzodioxin ring.
  • Molecular Properties: Molecular Weight: 391.445 vs. ~437 (target compound, estimated). Hydrogen Bond Donors/Acceptors: 1/5 vs. 1/5 (target).
  • higher for the target compound) .
N-(4-Bromophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • Structural Differences : Substitutes dimethylsulfamoylphenyl with bromophenyl.
  • Key Effects: Bromine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility.
N-[(Furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • Structural Differences : Features a furanylmethyl group instead of dimethylsulfamoylphenyl.
  • Molecular Properties: Molecular Weight: 337.3956, significantly lower than the target compound.

Fluorinated Analogs

6-(4-Fluorophenyl)-N-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • Structural Differences : Incorporates multiple fluorine atoms and a trifluoromethyl group.
  • Pharmacological Impact :
    • Fluorine enhances bioavailability and hydrophobic interactions.
    • Molecular Weight: 437.39, comparable to the target compound.
    • Higher metabolic stability due to C-F bond resistance to oxidation .

Heterocyclic Derivatives with Related Moieties

T0901317 (N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide)
  • Structural Differences : Sulfonamide core with fluorinated substituents.
  • Pharmacological Relevance : Acts as an LXR agonist, highlighting the role of sulfonamide groups in nuclear receptor binding. The hexafluoro group increases lipophilicity, contrasting with the dimethylsulfamoyl group’s balance of solubility and binding .
1,3,4-Thiadiazole Derivatives (e.g., Antimicrobial Compounds)
  • Structural Differences : Replace imidazothiazole with thiadiazole and incorporate oxo/acetyl groups.
  • Biological Activity : Exhibit potent antimicrobial effects (MIC = 6.25 μg/mL against E. coli and S. aureus), suggesting that heterocycle choice dictates target specificity .

Spectral Characterization

  • IR/NMR Trends :
    • All compounds show νC=O (~1660–1682 cm⁻¹) and νNH (~3150–3414 cm⁻¹) bands.
    • Thione tautomers (e.g., in triazoles) lack νS-H (~2500–2600 cm⁻¹), confirmed by IR .

Pharmacological and Functional Insights

Compound Key Substituent Molecular Weight Bioactivity Insights
Target Compound 4-(Dimethylsulfamoyl)phenyl ~437 Potential kinase/GPCR modulation
N-(4-Bromophenyl) Analog 4-Bromophenyl Not reported Enhanced metabolic stability
N-(2,3-Dihydrobenzodioxin-6-yl) Analog Dihydrobenzodioxin 391.445 Improved hydrogen bonding
Fluorinated Analog 4-Fluoro-3-(trifluoromethyl) 437.39 High metabolic stability

Biological Activity

N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo-thiazole class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antitumor and antimicrobial activities, as well as its mechanism of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C19H18N4O2S
Molecular Weight 354.43 g/mol
IUPAC Name This compound
CAS Number 898656-56-9

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazo-thiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its antitumor effects by inhibiting focal adhesion kinase (FAK), a protein involved in cancer cell proliferation and migration. In vitro studies have shown that derivatives of imidazo-thiazoles can reduce phospho-FAK levels in pancreatic cancer cell lines, leading to decreased cell viability and migration .
  • Efficacy : In one study, imidazo-thiazole derivatives demonstrated IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cells . Such low IC50 values indicate potent antitumor activity.

Antimicrobial Activity

The biological evaluation of similar thiazole compounds suggests that they may also possess antimicrobial properties.

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often influenced by their structural features:

  • Substituents : The presence of electron-donating groups (e.g., methyl groups) on the phenyl ring enhances cytotoxicity .
  • Ring Structure : The imidazo-thiazole framework is critical for maintaining biological activity; modifications to this structure can significantly alter efficacy .

Case Studies

Several case studies have explored the biological implications of thiazole derivatives:

  • In Vitro Studies : A series of thiazole derivatives were tested against various cancer cell lines, revealing that modifications in substituents led to varying degrees of cytotoxicity. Notably, compounds with a methyl group at specific positions exhibited enhanced activity .
  • Combination Therapy : Research indicates that combining imidazo-thiazoles with established chemotherapeutic agents like gemcitabine can potentiate their effects through increased expression of drug transporters such as hENT-1 .

Q & A

Q. Key Data :

  • Reaction yields for similar imidazo-thiazole syntheses range from 57% to 75% under optimized conditions .
  • Characterization via 1^1H/13^{13}C NMR and HPLC (purity >95%) is critical to confirm structural integrity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are essential for confirming substituent positions and stereochemistry. For example, thiazole protons typically resonate at δ 7.5–8.5 ppm, while sulfonamide groups show distinct peaks near δ 3.0–3.5 ppm .
  • Mass Spectrometry (ESI-MS) : Used to verify molecular weight (e.g., [M+H]+^+ for C23_{23}H22_{22}N4_4O3_3S2_2 would be ~483.1 Da) and detect fragmentation patterns .
  • HPLC : Ensures purity (>98% for research-grade material) and monitors byproducts during synthesis .

Advanced: How can researchers optimize sulfamoylation yields while minimizing side reactions?

Methodological Answer:

  • Reagent Selection : Use sulfamoyl chloride in stoichiometric excess (1.2–1.5 eq) with a non-nucleophilic base (e.g., DIPEA) to suppress hydrolysis .
  • Solvent Control : Conduct reactions in anhydrous dichloromethane or THF to avoid competing hydrolysis pathways .
  • Temperature Modulation : Maintain temperatures between 0–5°C during sulfamoyl chloride addition to reduce exothermic side reactions .

Data Contradiction Note :
Some studies report reduced yields (>20% loss) when scaling sulfamoylation beyond 10 mmol due to increased viscosity and incomplete mixing. Microfluidic reactors or dropwise reagent addition can mitigate this .

Advanced: How should researchers resolve contradictory NMR data for similar imidazo-thiazole derivatives?

Methodological Answer:

  • Dynamic Effects : Rotameric splitting in NMR (e.g., for -SO2_2N(CH3_3)2_2 groups) can complicate interpretation. Use variable-temperature NMR (VT-NMR) to coalesce split peaks and assign signals accurately .
  • Isotopic Labeling : Incorporate 15^{15}N or 19^{19}F labels (if applicable) to trace specific nuclei and simplify spectral assignments .
  • 2D NMR Techniques : HSQC and HMBC correlations help resolve overlapping signals in crowded regions (e.g., aromatic protons) .

Example :
In compound 31 (), 1^1H NMR discrepancies between predicted and observed δ values for thiazole protons were resolved via HMBC, confirming coupling with adjacent carbonyl groups .

Advanced: What mechanistic hypotheses explain the biological activity of structurally related compounds?

Methodological Answer:
While direct data on the target compound is limited, analogs suggest:

  • Kinase Inhibition : Imidazo-thiazole derivatives often target ATP-binding pockets in kinases (e.g., JAK2 or EGFR), validated via molecular docking and enzymatic assays .
  • Sulfonamide Interactions : The dimethylsulfamoyl group may enhance solubility and hydrogen bonding with biological targets (e.g., carbonic anhydrase isoforms) .

Q. Experimental Design Recommendations :

  • In Silico Screening : Use docking simulations (AutoDock Vina) to prioritize targets.
  • Enzyme Assays : Test inhibition against a panel of kinases or oxidoreductases (IC50_{50} determination) .

Advanced: How can researchers address low yields in multi-step syntheses of similar carboxamides?

Methodological Answer:

  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., acyl chlorides) via FTIR or LC-MS before proceeding .
  • Catalyst Optimization : Use Pd/C or RuPhos ligands for Suzuki couplings involving aryl halides, improving cross-coupling efficiency .
  • Workflow Automation : Employ flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) in critical steps .

Case Study :
In compound 69 (), a 6% yield was attributed to steric hindrance during amide coupling. Switching from HATU to T3P® increased yields to 32% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.